molecular formula C33H36O7 B1256671 Isomorellin

Isomorellin

Cat. No.: B1256671
M. Wt: 544.6 g/mol
InChI Key: COQAPWLZSHQTKA-VHRVKJKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isomorellin is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isomorellin involves multiple steps, including the formation of the hexacyclic core and the introduction of functional groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The conjugated system allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its multiple functional groups allow for diverse binding interactions.

Medicine

In medicine, this compound might be investigated for its potential therapeutic properties

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Isomorellin involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isomorellin: This compound is unique due to its specific stereochemistry and functional groups.

    Other Hexacyclic Compounds: Compounds with similar hexacyclic structures but different functional groups or stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H36O7

Molecular Weight

544.6 g/mol

IUPAC Name

(E)-4-[(2R,17R,19S)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal

InChI

InChI=1S/C33H36O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,16,19,23,35H,9,13,15H2,1-7H3/b18-10+/t19-,23?,32+,33-/m0/s1

InChI Key

COQAPWLZSHQTKA-VHRVKJKHSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@]45C6C[C@H](C=C4C3=O)C(=O)[C@]5(OC6(C)C)C/C=C(\C)/C=O)O)C=CC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C=O)O)C=CC(O2)(C)C)C

Synonyms

isomorellin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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